

ACY-1083 in the Landscape of Selective HDAC6 Inhibitors: A Comparative Guide

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Compound of Interest

Compound Name: ACY-1083

Cat. No.: B2862329

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In the expanding field of epigenetics, Histone Deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target due to its unique cytoplasmic localization and its role in regulating key cellular processes through the deacetylation of non-histone proteins like α -tubulin. This guide provides a detailed comparison of **ACY-1083**, a potent and selective HDAC6 inhibitor, with other well-characterized selective HDAC6 inhibitors, namely ACY-1215 (Ricolinostat), Nexturastat A, and Tubastatin A. This objective analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to inform preclinical and clinical research decisions.

Selectivity Profile of HDAC6 Inhibitors

The therapeutic efficacy and safety of an HDAC inhibitor are critically dependent on its selectivity for the target isoform. The following table summarizes the in vitro inhibitory activity (IC₅₀) of **ACY-1083** and its counterparts against various HDAC isoforms, highlighting their selectivity for HDAC6.

Inhibitor	HDAC6 IC50 (nM)	HDAC1 IC50 (nM)	HDAC2 IC50 (nM)	HDAC3 IC50 (nM)	HDAC8 IC50 (nM)	Selectivity (HDAC1/HDAC6)
ACY-1083	3[1][2][3][4]	>961[5]	-	-	-	>260-fold[2][3]
ACY-1215 (Ricolinostat)	5[6][7][8]	58[8]	48[8]	51[8]	100[9]	~12-fold[7][9]
Nexturastat A	5[6][10][11]	3000[12]	-	-	1000[12]	600-fold[12][13]
Tubastatin A	15[14][15][16]	16400[17]	-	-	-	~1093-fold[17]

Note: IC50 values can vary slightly between different assay conditions. The data presented is a synthesis of reported values.

Performance Comparison of HDAC6 Inhibitors

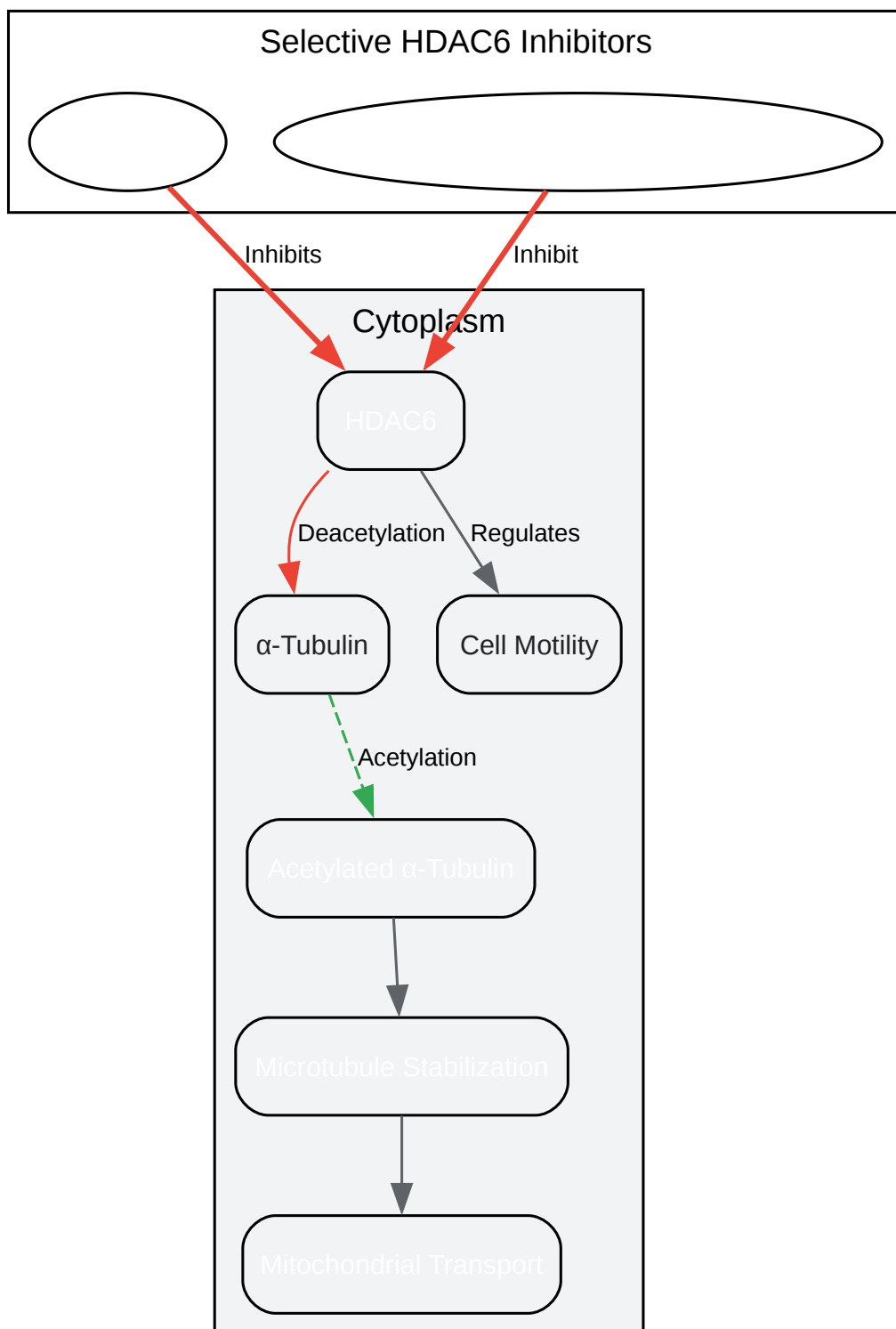
The functional consequence of HDAC6 inhibition is a key determinant of a compound's therapeutic potential. This section compares the performance of **ACY-1083** with other selective inhibitors based on their ability to induce α -tubulin acetylation, a direct pharmacodynamic biomarker of HDAC6 inhibition, and to modulate mitochondrial function.

Inhibitor	Effect on α -Tubulin Acetylation	Effect on Mitochondrial Function	Key Applications/Findings
ACY-1083	Dose-dependent increase in α -tubulin acetylation in vitro and in vivo.[3][18] Reverses cisplatin-induced decreases in α -tubulin acetylation in the brain.[18]	Enhances mitochondrial bioenergetics and content in the tibial nerve and dorsal root ganglia neurons of cisplatin-treated mice.[2][3]	Effectively reverses chemotherapy-induced peripheral neuropathy (CIPN) and cognitive impairment in preclinical models.[1][2][3][18] Brain-penetrant.[1]
ACY-1215 (Ricolinostat)	Increases α -tubulin acetylation.[19]	Currently in clinical trials for multiple myeloma and lymphoma.[1] Less selective for HDAC6 compared to ACY-1083.[1]	
Nexturastat A	Dose-dependent increase in acetylated α -tubulin levels.[11]	Exhibits antiproliferative activity against melanoma cells.[10][12]	
Tubastatin A	Preferentially induces α -tubulin hyperacetylation at 2.5 μ M.[16]	Displays neuroprotective effects in models of neuronal cell death.[14][15][17]	

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and the experimental approach to evaluating these inhibitors, the following diagrams are provided.

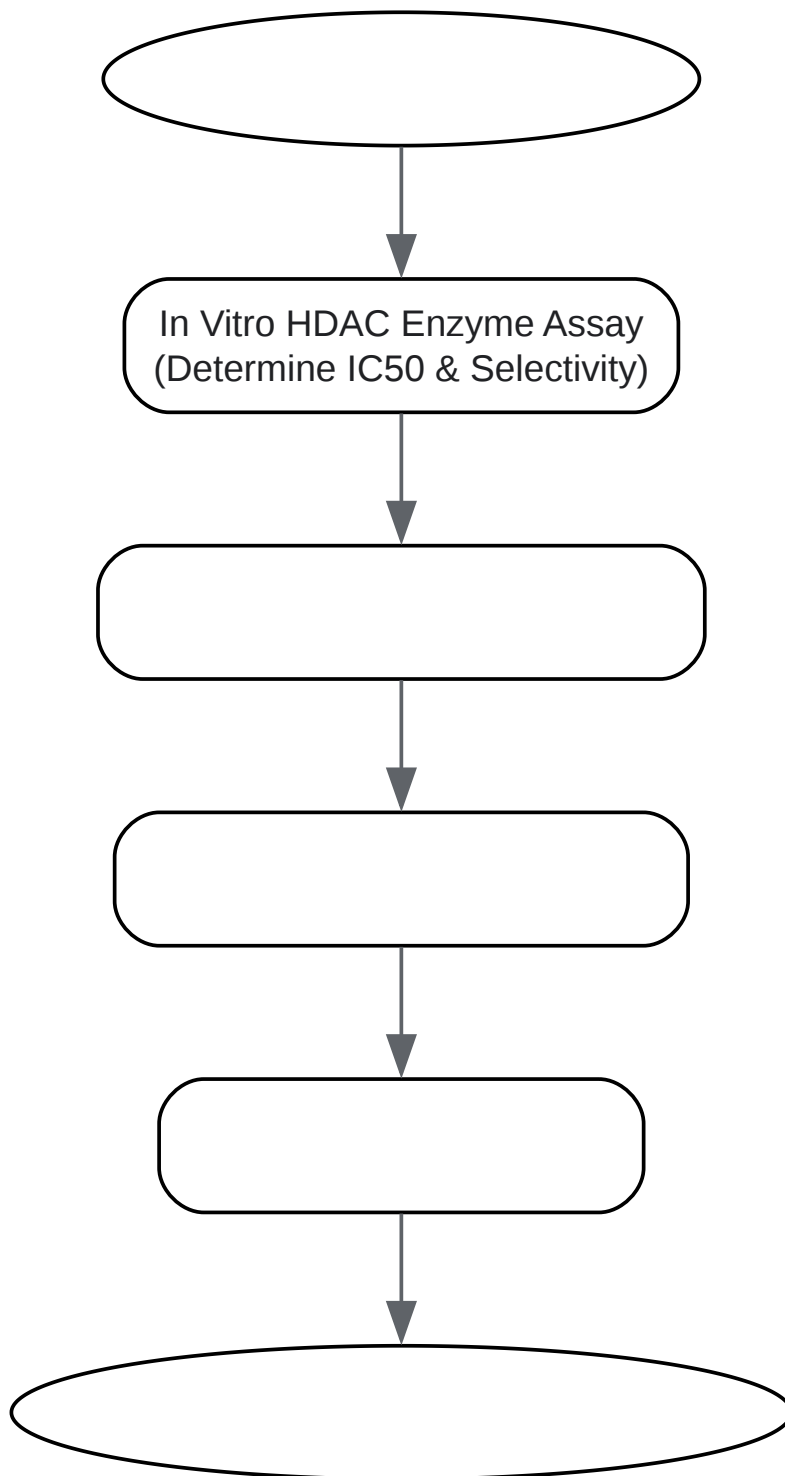
HDAC6 Signaling Pathway



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Caption: Mechanism of HDAC6 and its inhibition.

Experimental Workflow for HDAC6 Inhibitor Evaluation

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Caption: Evaluation workflow for HDAC6 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of HDAC6 inhibitors.

In Vitro HDAC Enzyme Assay

This assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against HDAC6 and other HDAC isoforms to assess its potency and selectivity.

Materials:

- Recombinant human HDAC enzymes (HDAC1, HDAC6, etc.)
- Fluorogenic HDAC substrate (e.g., Fluor de Lys®-SIRT2/HDAC6, Boc-Lys(Ac)-AMC)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
- Developer solution (e.g., containing Trichostatin A and a protease like trypsin)
- Test compounds (e.g., **ACY-1083**) dissolved in DMSO
- 96-well black microplates
- Fluorometric microplate reader

Procedure:

- Prepare serial dilutions of the test compounds in DMSO.
- In a 96-well plate, add the assay buffer, the diluted test compound, and the recombinant HDAC enzyme.
- Incubate the plate for a specified time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
- Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.
- Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

- Stop the reaction by adding the developer solution. The developer solution components will process the deacetylated substrate to generate a fluorescent signal.
- Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
- Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Western Blotting for α -Tubulin Acetylation

This technique is used to measure the levels of acetylated α -tubulin in cells or tissues following treatment with an HDAC6 inhibitor, serving as a pharmacodynamic marker of target engagement.

Materials:

- Cell or tissue lysates
- Protein concentration assay kit (e.g., BCA assay)
- SDS-PAGE gels
- Transfer buffer
- Nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies: anti-acetylated- α -tubulin (e.g., clone 6-11B-1) and anti- α -tubulin (loading control)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Prepare cell or tissue lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of each lysate using a protein assay kit.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by size using SDS-PAGE.
- Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Incubate the membrane with the primary antibody against acetylated- α -tubulin overnight at 4°C.
- Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply the chemiluminescent substrate and detect the signal using an imaging system.
- Strip the membrane and re-probe with an anti- α -tubulin antibody as a loading control.
- Quantify the band intensities and normalize the acetylated- α -tubulin signal to the total α -tubulin signal.

Mitochondrial Function Assay (Seahorse)

The Seahorse XF Cell Mito Stress Test is a widely used method to assess mitochondrial respiration by measuring the oxygen consumption rate (OCR) in real-time.

Materials:

- Seahorse XF Analyzer (e.g., XFe96 or XFe24)

- Seahorse XF Cell Culture Microplates
- Seahorse XF Calibrant
- Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
- Mitochondrial stress test compounds: Oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of Rotenone/Antimycin A (Complex I and III inhibitors).^[20]
- Cells of interest

Procedure:

- Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
- On the day of the assay, hydrate the sensor cartridge with Seahorse XF Calibrant and incubate at 37°C in a non-CO2 incubator.
- Replace the cell culture medium with pre-warmed Seahorse XF assay medium and incubate at 37°C in a non-CO2 incubator for 1 hour.
- Load the injection ports of the sensor cartridge with the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) and the test inhibitor (e.g., **ACY-1083**) if assessing acute effects.
- Calibrate the Seahorse XF Analyzer.
- Load the cell plate into the analyzer and initiate the assay. The instrument will measure the basal OCR, and then sequentially inject the compounds to measure key parameters of mitochondrial function:
 - Basal Respiration: The baseline oxygen consumption of the cells.
 - ATP Production: The decrease in OCR after the injection of oligomycin.
 - Maximal Respiration: The maximum OCR achieved after the injection of FCCP.
 - Spare Respiratory Capacity: The difference between maximal and basal respiration.

- Non-Mitochondrial Respiration: The OCR remaining after the injection of rotenone and antimycin A.
- Analyze the data using the Seahorse Wave software to determine the impact of the HDAC6 inhibitor on mitochondrial function.

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